molecular formula C13H12F2N4O2S B2561007 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide CAS No. 1788676-52-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B2561007
CAS No.: 1788676-52-7
M. Wt: 326.32
InChI Key: FECYDWMDMLSIAI-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide is a compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a difluorobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide typically involves the formation of the imidazo[1,2-b]pyrazole core followed by the introduction of the difluorobenzenesulfonamide group. One common approach is to start with the cyclization of appropriate precursors to form the imidazo[1,2-b]pyrazole scaffold. This can be achieved through a variety of methods, including the use of nickel-catalyzed cyclization of amido-nitriles .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the difluorobenzenesulfonamide moiety.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyrazole derivatives and difluorobenzenesulfonamide-containing molecules. Examples include:

  • Imidazo[1,2-b]pyrazole derivatives with different substituents on the pyrazole ring.
  • Difluorobenzenesulfonamide compounds with varying alkyl or aryl groups attached to the sulfonamide nitrogen.

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide is unique due to the specific combination of the imidazo[1,2-b]pyrazole core and the difluorobenzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3,4-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O2S/c14-11-2-1-10(9-12(11)15)22(20,21)17-5-6-18-7-8-19-13(18)3-4-16-19/h1-4,7-9,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECYDWMDMLSIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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